[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate
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Overview
Description
[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate is a chemical compound with the molecular formula C11H13Cl2NO4 and a molecular weight of 294.13 g/mol It is known for its unique structure, which includes a chloro-phenylpropene moiety and a dimethylazanium group
Preparation Methods
The synthesis of [(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate typically involves the reaction of 3-chloro-3-phenylprop-2-en-1-ylidene with dimethylamine in the presence of perchloric acid. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of [(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate can be compared with similar compounds such as:
[(2Z)-3-Bromo-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate: This compound has a bromo group instead of a chloro group, leading to different reactivity and applications.
[(2Z)-3-Iodo-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate:
[(2Z)-3-Fluoro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate: The fluoro group imparts unique characteristics to the compound, making it suitable for different applications.
Properties
IUPAC Name |
[(Z)-3-chloro-3-phenylprop-2-enylidene]-dimethylazanium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN.ClHO4/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;2-1(3,4)5/h3-9H,1-2H3;(H,2,3,4,5)/q+1;/p-1/b11-8-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRQZELUIIQHLO-MKFZHGHUSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC=C(C1=CC=CC=C1)Cl)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](=C/C=C(/C1=CC=CC=C1)\Cl)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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